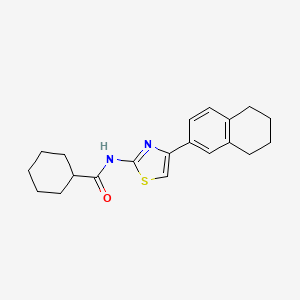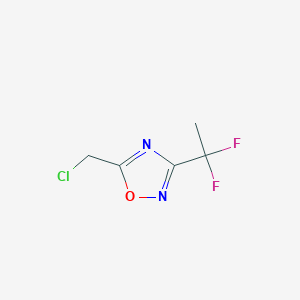
5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both chlorine and fluorine atoms
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1-difluoroethylamine with chloromethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of different functional groups, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents such as acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of oxides or other oxidized products.
Reduction: Formation of alcohols, amines, or other reduced derivatives.
Mecanismo De Acción
The mechanism by which 5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-triazole
- 5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-thiadiazole
- 5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-thiazole
Uniqueness
5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties such as stability and reactivity
Propiedades
IUPAC Name |
5-(chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2O/c1-5(7,8)4-9-3(2-6)11-10-4/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPVQXHCCPWCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)CCl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2892520.png)
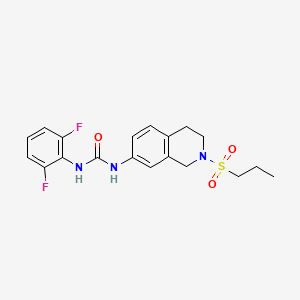
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2892524.png)
![2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2892525.png)


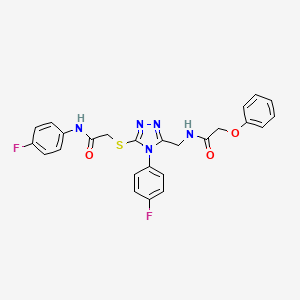
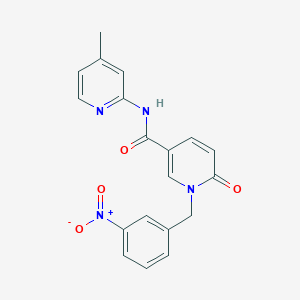
![N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2892532.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2892535.png)
![N-(5-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2892537.png)
![2-[1-(3-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B2892540.png)
![3-allyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892542.png)
